Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate
Brand Name: Vulcanchem
CAS No.: 59127-99-0
VCID: VC18589979
InChI: InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate

CAS No.: 59127-99-0

Cat. No.: VC18589979

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate - 59127-99-0

Specification

CAS No. 59127-99-0
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate
Standard InChI InChI=1S/C12H14N2O2/c1-3-16-12(15)6-10-8-14-7-9(2)4-5-11(14)13-10/h4-5,7-8H,3,6H2,1-2H3
Standard InChI Key HDOYOYSFLXCYDQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CN2C=C(C=CC2=N1)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is ethyl 2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetate, reflecting its ethyl ester and methyl-substituted imidazo[1,2-a]pyridine backbone. The imidazo[1,2-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Key structural features include:

  • Methyl group: Positioned at the 6th carbon of the pyridine ring, enhancing lipophilicity and influencing biological interactions .

  • Acetate ester: Located at the 2nd carbon of the imidazole ring, providing a reactive site for further chemical modifications .

The canonical SMILES representation is CCOC(=O)CC1=CN2C=C(C=CC2=N1)C\text{CCOC(=O)CC1=CN2C=C(C=CC2=N1)C}, and its InChIKey is HDOYOYSFLXCYDQ-UHFFFAOYSA-N\text{HDOYOYSFLXCYDQ-UHFFFAOYSA-N} .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multicomponent condensation reactions between 2-aminopyridines and α-bromoketones or related electrophiles . A representative protocol includes:

  • Bromination of ethyl acetoacetate: Reacting ethyl acetoacetate with bromine in acetic acid yields α-bromoketone intermediates .

  • Cyclization with 2-aminopyridines: The α-bromoketone reacts with 2-amino-6-methylpyridine in ethanol under reflux with NaHCO3\text{NaHCO}_3 as a base, forming the imidazo[1,2-a]pyridine core .

  • Esterification: The acetate group is introduced via esterification or transesterification reactions.

Optimized conditions: Reactions conducted in ethanol at reflux for 6–12 hours achieve yields of 52–91%, depending on substituents .

Key Challenges

  • Regioselectivity: Competing pathways may lead to isomeric byproducts, necessitating careful control of reaction conditions .

  • Purification: Column chromatography using ethyl acetate/hexane mixtures (4:1 to 1:1) is often required to isolate the pure product .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular weight218.25 g/mol
CAS number59127-99-0, 57269-07-5 (discrepancy noted)
SolubilitySoluble in DMSO, ethanol, and dichloromethane
Melting pointNot explicitly reported; analogs range 114–275°C
StabilityStable under inert storage conditions

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum antibacterial activity, particularly against Gram-positive strains (e.g., Staphylococcus aureus) . The methyl and ester groups enhance membrane penetration, while the fused ring system interferes with bacterial DNA gyrase .

Neuropharmacological Applications

Although direct evidence is limited, related compounds (e.g., zolpidem) target GABAA_A receptors, suggesting potential anxiolytic or sedative applications .

Applications in Medicinal Chemistry

Drug Intermediate

This compound is a key intermediate in synthesizing N-substituted acetamides and carboxamide derivatives. For instance:

  • Amide derivatives: Reacting with anilines in the presence of Me3Al\text{Me}_3\text{Al} yields bioactive acetamides (Table 1) .

Table 1: Representative Derivatives and Yields

EntryReactantProductYield (%)
12-Bromo-4-methylanilineN-(2-Bromo-4-methylphenyl)-acetamide88
24-MethoxyanilineN-(4-Methoxyphenyl)-acetamide87

Structure-Activity Relationship (SAR) Insights

  • Methyl group: Enhances metabolic stability and target binding .

  • Ester moiety: Can be hydrolyzed to carboxylic acids for further functionalization .

Comparison with Structural Analogs

CompoundStructural DifferenceUnique PropertiesSource
Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetateHydroxyl at C2Enhanced solubility, antioxidant activity
Ethyl imidazo[1,2-a]pyridine-2-carboxylateCarboxylate at C2Lower lipophilicity, reduced CNS penetration
ZolpidemDimethylamide substituentSedative-hypnotic drug (GABAA_A agonist)

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